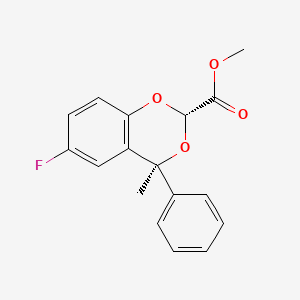
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in research and forensic applications . The compound has a molecular formula of C11H14N2O2.ClH and a molecular weight of 242.702 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a cyanation reaction to introduce the cyano group at the 4-position, forming 2,5-dimethoxy-4-cyanobenzaldehyde.
Reduction: The intermediate is then reduced to 2,5-dimethoxy-4-cyanophenethylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenethylamines depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is primarily used in scientific research, including:
Chemistry: Studying the reactivity and synthesis of phenethylamine derivatives.
Biology: Investigating its effects on biological systems, particularly its interaction with serotonin receptors.
Medicine: Exploring its potential therapeutic effects and psychoactive properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor . It acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to various psychoactive effects, including altered perception and cognition .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylphenethylamine: Known for its psychoactive effects and interaction with serotonin receptors.
2,5-Dimethoxy-4-bromophenethylamine: Another psychoactive compound with similar receptor interactions.
2,5-Dimethoxy-4-iodophenethylamine: Known for its high potency and selectivity for serotonin receptors.
Uniqueness
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is unique due to the presence of the cyano group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects and applications .
Propiedades
Número CAS |
88441-08-1 |
|---|---|
Fórmula molecular |
C11H15ClN2O2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Clave InChI |
UTIJAZMOSJQGGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


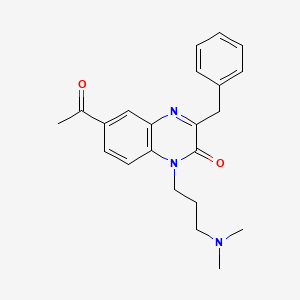


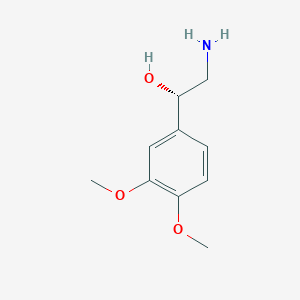
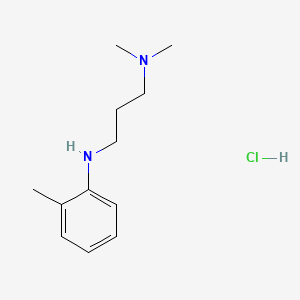
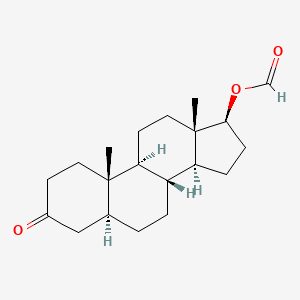

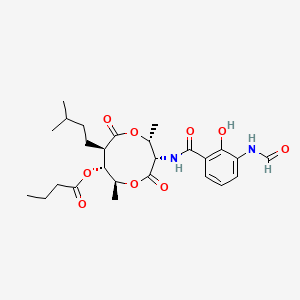
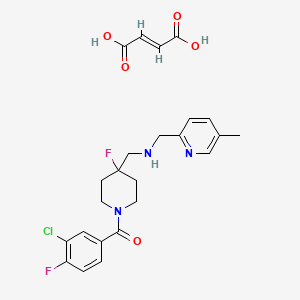
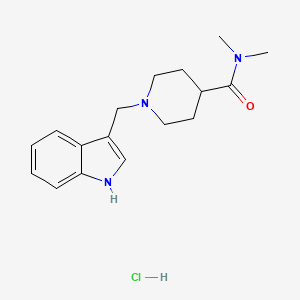

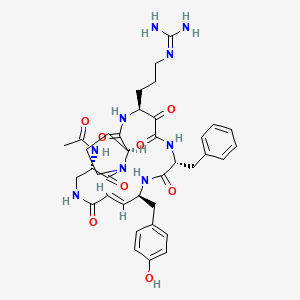
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
